4-(Brommethyl)-1-Isobutyl-3-(Thien-3-yl)-1H-Pyrazol

Übersicht

Beschreibung

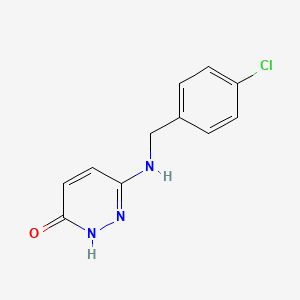

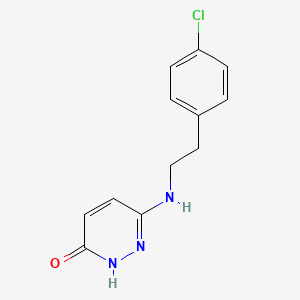

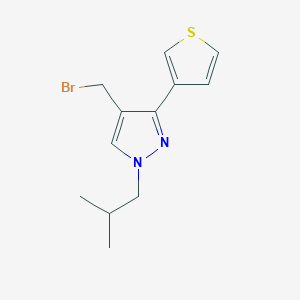

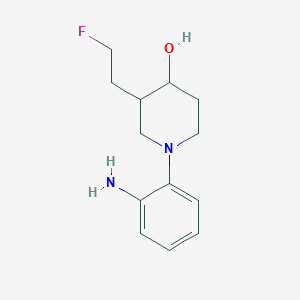

4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H15BrN2S and its molecular weight is 299.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antikrebs-Eigenschaften

Der Thiophen-Rest in der Verbindung ist bekannt für seine Antikrebs-Eigenschaften. Forscher untersuchen Thiophen-Derivate auf ihr Potenzial, Kinase-Enzyme zu hemmen, die in den Signalwegen von Krebszellen eine entscheidende Rolle spielen . Die spezifische Struktur von “4-(Brommethyl)-1-Isobutyl-3-(Thien-3-yl)-1H-Pyrazol” könnte so konzipiert werden, dass sie bestimmte Kinasen angreift, was einen Weg zur Entwicklung neuer Krebsmedikamente eröffnet.

Materialwissenschaften: Organische Halbleiter

Thiophen-Derivate spielen eine wichtige Rolle bei der Entwicklung organischer Halbleiter. Die fragliche Verbindung könnte bei der Synthese von organischen Feldeffekttransistoren (OFETs) oder organischen Leuchtdioden (OLEDs) eingesetzt werden und so zur Weiterentwicklung elektronischer Geräte beitragen .

Pharmakologie: Entzündungshemmende Mittel

Verbindungen, die Thiophenringe enthalten, haben entzündungshemmende Wirkungen gezeigt. Die Brommethylgruppe in der Verbindung könnte weiter funktionalisiert werden, um ihr pharmakologisches Profil zu verbessern, was möglicherweise zur Entwicklung neuer entzündungshemmender Medikamente führt .

Antimikrobielle Forschung

Der Pyrazolkern der Verbindung, kombiniert mit dem Thiophenring, deutet auf eine mögliche antimikrobielle Aktivität hin. Dies könnte besonders nützlich bei der Entwicklung von Wirkstoffen gegen arzneimittelresistente Bakterien sein, einem wachsenden Problem in der globalen Gesundheit .

Neuropharmakologie: Angstlösende und Antipsychotika

Thiophen-Derivate sollen angstlösende und antipsychotische Wirkungen besitzen. Die Verbindung könnte auf ihre Wirksamkeit bei der Behandlung neurologischer Störungen untersucht werden und möglicherweise neue Behandlungsmöglichkeiten für Angstzustände und Psychosen bieten .

Enzymhemmung: Kinase-Inhibitoren

Kinase-Inhibitoren sind eine Klasse von Medikamenten, die bestimmte Enzyme (Kinasen) blockieren und Anwendungen bei der Behandlung verschiedener Krankheiten, einschließlich Krebs, haben. Die Struktur von “this compound” könnte so optimiert werden, dass sie spezifische Kinasen hemmt, was sie zu einem wertvollen Forschungsinstrument auf diesem Gebiet macht .

Optoelektronik: Photovoltaikmaterialien

Die Fähigkeit der Thiopheneinheit, elektrischen Strom zu leiten, macht sie zu einem interessanten Kandidaten für den Einsatz in photovoltaischen Materialien. Die Forschung an den elektronischen Eigenschaften der Verbindung könnte zur Entwicklung effizienterer Solarzellen führen .

Chemische Synthese: Bausteine

Die Struktur der Verbindung macht sie zu einem vielseitigen Baustein in der chemischen Synthese. Sie könnte verwendet werden, um eine Vielzahl komplexer Moleküle zu erzeugen und dient als Vorläufer für weitere chemische Umwandlungen sowohl in der akademischen als auch in der industriellen Forschung .

Wirkmechanismus

Target of Action

Thiophene-based analogs, which include this compound, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiophene derivatives have been found to inhibit certain enzymes, block ion channels, or modulate receptor activity .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . For example, some thiophene derivatives have been found to affect pathways related to inflammation, cancer, microbial infections, and cardiovascular diseases .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZCJRSXBFKMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CSC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1481815.png)